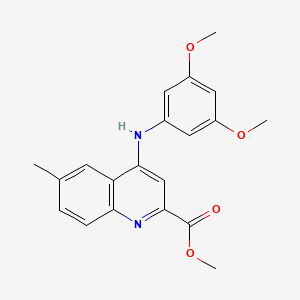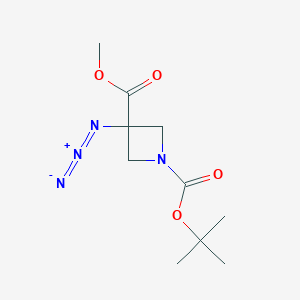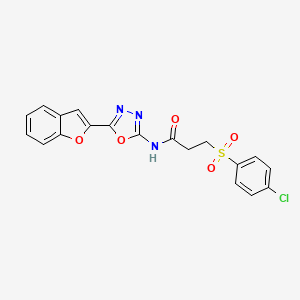
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzofuran moiety, a 1,3,4-oxadiazole ring, and a chlorophenylsulfonyl group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the cyclization of 2-aminobenzofuran derivatives with carboxylic acids or their derivatives to form the 1,3,4-oxadiazole ring. Subsequent reactions introduce the chlorophenylsulfonyl group and the propanamide moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions.
Biology: Its biological activity has been explored in various studies, including its potential as an antimicrobial, antitumor, and antioxidant agent.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer, diabetes, and infections.
Industry: It can be utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and biological context.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, but it can be compared to other benzofuran derivatives and oxadiazole-containing compounds. Similar compounds include:
Benzofuran derivatives: These compounds are known for their diverse biological activities and are used in various therapeutic applications.
Oxadiazole derivatives: These compounds are also used in medicinal chemistry and have shown potential in drug development.
Properties
IUPAC Name |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-(4-chlorophenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O5S/c20-13-5-7-14(8-6-13)29(25,26)10-9-17(24)21-19-23-22-18(28-19)16-11-12-3-1-2-4-15(12)27-16/h1-8,11H,9-10H2,(H,21,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCVLHRNMPYUQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 5-oxaspiro[3.4]oct-7-ene-7-carboxylate](/img/structure/B2361422.png)
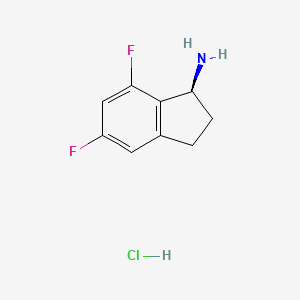
![N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3-(trifluoromethoxy)benzamide](/img/structure/B2361425.png)
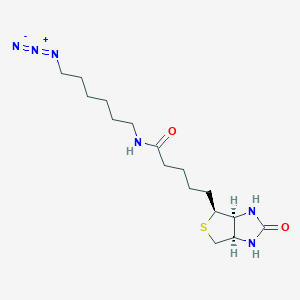
![3-(4-Chlorophenyl)-6-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2361428.png)
![2-[(2,4-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2361429.png)
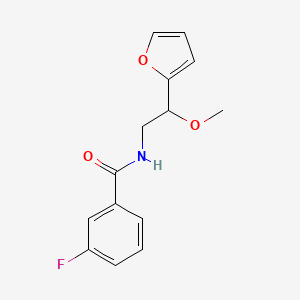
![N-[(2,4-Dichlorophenyl)methyl]-2-[1-[(2,4-difluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]acetamide](/img/new.no-structure.jpg)
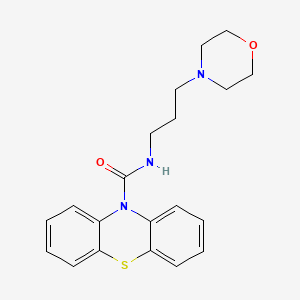
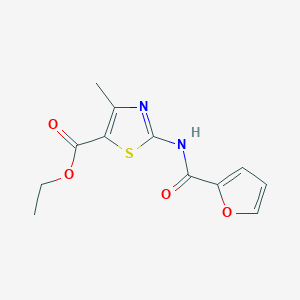
![1-(2-methoxyphenyl)-4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2361435.png)
